molecular formula C19H47NSi4Sn B14524676 CID 71385980

CID 71385980

Cat. No.: B14524676
M. Wt: 520.6 g/mol
InChI Key: JKPHBVUVMTYAMZ-UHFFFAOYSA-N
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Description

None of the documents mention this compound or its structural, functional, or pharmacological properties.

To address this gap, researchers typically rely on PubChem or other chemical databases for foundational data such as molecular formula, structural classification, and bioactivity. However, such details are unavailable in the provided evidence.

Properties

Molecular Formula

C19H47NSi4Sn

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C19H47NSi4.Sn/c1-21(2,3)18(22(4,5)6)17-15-13-14-16-20(17)19(23(7,8)9)24(10,11)12;/h17-19H,13-16H2,1-12H3;

InChI Key

JKPHBVUVMTYAMZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1CCCCN1C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C.[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71385980 involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction. The synthesis may include steps such as condensation, cyclization, and purification to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

CID 71385980 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products .

Scientific Research Applications

CID 71385980 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 71385980 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparison framework that could apply to CID 71385980 if its properties align with these categories:

Table 1: Comparison of Inhibitors and Substrates from

Compound (CID) Role Structural Features Functional Notes
Taurocholic acid (6675) Substrate Steroid backbone, conjugated with taurine Involved in bile acid transport
Ginkgolic acid 17:1 (5469634) Inhibitor Long alkyl chain, phenolic hydroxyl group Noncompetitive inhibitor of transporters
Betulin (72326) Betulin-derived inhibitor Pentacyclic triterpene Modulates enzyme activity via hydrophobic interactions
This compound Not available No structural data No functional data

Table 2: Oscillatoxin Derivatives from

Compound (CID) Structural Modification Potential Activity
Oscillatoxin D (101283546) Core cyclic structure with hydroxyl groups Toxin activity in marine organisms
30-Methyl-oscillatoxin D (185389) Methylation at C30 position Enhanced stability or bioactivity
This compound No structural data No activity data

Research Findings and Limitations

Absence of Direct Data: The lack of references to this compound in the provided evidence highlights a critical limitation.

Methodological Gaps: Techniques such as LC-ESI-MS with in-source CID (collision-induced dissociation) could theoretically characterize this compound, as seen in the analysis of ginsenosides in .

Potential Overlap with Other Compounds: If this compound belongs to classes like triterpenes (e.g., betulin) or toxins (e.g., oscillatoxins), its properties might align with the mechanisms described in and . For example: Betulin-derived inhibitors rely on hydrophobic interactions for activity, a feature that could extend to this compound if structurally similar . Oscillatoxin derivatives exhibit toxicity via membrane disruption, which might apply to this compound if it shares their cyclic ether motifs .

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